molecular formula C12H21F3 B1390556 trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane CAS No. 1212501-63-7

trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane

Cat. No.: B1390556
CAS No.: 1212501-63-7
M. Wt: 222.29 g/mol
InChI Key: NPMMFSZXNAUQMB-UHFFFAOYSA-N
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Description

trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane: is an organic compound with the molecular formula C12H21F3 and a molecular weight of 222.29 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a pentyl group and a trifluoromethyl group in a trans configuration. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane typically involves the following steps:

    Cyclohexane Derivatization: The starting material, cyclohexane, undergoes derivatization to introduce the pentyl and trifluoromethyl groups.

    Trans Configuration: The reaction conditions are controlled to ensure the trans configuration of the substituents. This often involves the use of specific catalysts and temperature control.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reference compound in analytical chemistry for the study of fluorinated organic compounds.
  • Employed in the synthesis of more complex organic molecules.

Biology:

  • Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry:

  • Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane involves its interaction with molecular targets through the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. The pathways involved may include:

    Electrophilic interactions: The trifluoromethyl group can enhance the electrophilicity of the compound, making it more reactive towards nucleophiles.

    Hydrophobic interactions: The pentyl group can facilitate hydrophobic interactions with biological membranes or proteins.

Comparison with Similar Compounds

    trans-1-n-Pentyl-4-methylcyclohexane: Similar structure but with a methyl group instead of a trifluoromethyl group.

    trans-1-n-Pentyl-4-chlorocyclohexane: Contains a chlorine atom instead of a trifluoromethyl group.

    trans-1-n-Pentyl-4-bromocyclohexane: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness:

  • The presence of the trifluoromethyl group in trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane imparts unique chemical and physical properties, such as increased lipophilicity and electron-withdrawing effects, which are not observed in its non-fluorinated analogs.

Biological Activity

trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H15F3

Molecular Weight: 224.25 g/mol

The compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, enhancing the compound's reactivity and potential interactions with biological macromolecules. The pentyl group contributes to hydrophobic interactions, which may facilitate the compound's ability to penetrate biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions: The trifluoromethyl group increases the electrophilicity of the compound, making it more reactive towards nucleophiles in biological systems.
  • Hydrophobic Interactions: The pentyl group enhances hydrophobic interactions with cellular membranes and proteins, potentially influencing membrane dynamics and protein functions.
  • Substitution Reactions: The compound can undergo substitution reactions under specific conditions, allowing for modifications that may enhance its bioactivity.

In Vitro Studies

In vitro studies have indicated that this compound interacts with various biological targets:

  • Cell Membrane Dynamics: Preliminary findings suggest that the compound may influence cell membrane properties, potentially affecting cellular signaling pathways.
  • Protein Binding Affinity: The presence of the trifluoromethyl group may enhance binding affinity to certain proteins, which could lead to altered biological responses.

Case Studies

A notable study investigated the effects of this compound on bacterial systems. Results showed that the compound exhibited inhibitory effects on specific bacterial secretion systems, suggesting potential applications in antimicrobial therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
trans-1-n-Pentyl-4-methylcyclohexaneMethyl instead of CF3Lower reactivity compared to CF3 variant
trans-1-n-Pentyl-4-chlorocyclohexaneChlorine instead of CF3Exhibits different binding characteristics
trans-1-n-Pentyl-4-bromocyclohexaneBromine instead of CF3Varying lipophilicity and activity

The trifluoromethyl group imparts unique chemical and physical properties not observed in non-fluorinated analogs, such as increased lipophilicity and enhanced electron-withdrawing effects.

Properties

IUPAC Name

1-pentyl-4-(trifluoromethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMMFSZXNAUQMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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